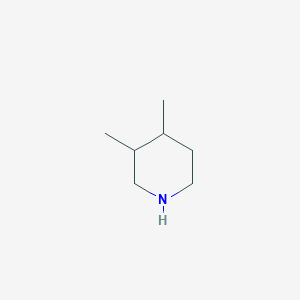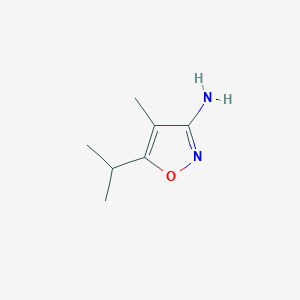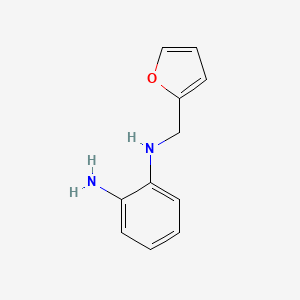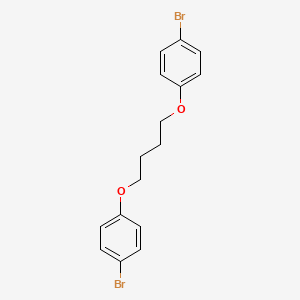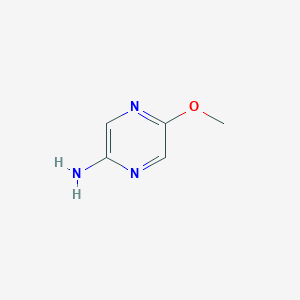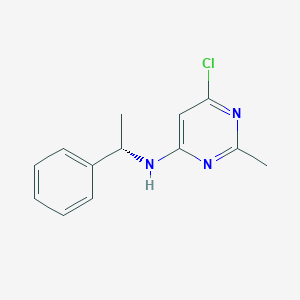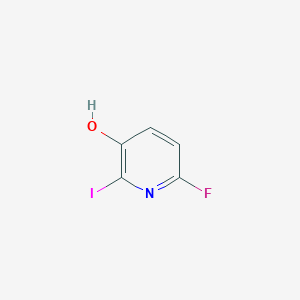
6-Fluoro-2-iodopyridin-3-ol
概要
説明
6-Fluoro-2-iodopyridin-3-ol is a chemical compound with the CAS Number: 214911-10-1. It has a molecular weight of 238.99 . The IUPAC name for this compound is 6-fluoro-2-iodo-3-pyridinol .
Molecular Structure Analysis
The linear formula for this compound is C5H3FINO . The InChI code is 1S/C5H3FINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 238.99 g/mol . The compound has a topological polar surface area of 33.1 Ų .科学的研究の応用
Synthesis and Medicinal Chemistry Building Blocks
- 6-Fluoro-2-iodopyridin-3-ol is recognized as a valuable potential building block in medicinal chemistry research. For instance, its halogen-rich intermediates, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have been synthesized for further chemical manipulations in the creation of pentasubstituted pyridines (Wu, Porter, Frennesson, & Saulnier, 2022).
Radiochemical Synthesis for Medical Imaging
- This compound has been utilized in the development of novel fluorine-18 labelled fluoropyridines for medical imaging techniques, particularly in Positron Emission Tomography. The synthesis of such fluoropyridines helps in overcoming the limitations of stable 3-fluoro and 5-fluoropyridines due to unsuitable methods of preparation (Carroll, Nairne, & Woodcraft, 2007).
Advanced Organic Synthesis
- Advanced organic synthesis techniques have been applied to create pyridines substituted with five different elements, including fluorine. This involves the synthesis of unique pyridines like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile using known and newly developed methods (Kieseritzky & Lindström, 2010).
Organic Chemistry and Catalysis
- In organic chemistry, this compound and its derivatives have been used in studies exploring the basicity gradient-driven isomerization of halopyridines. This has applications in creating diverse structural manifolds from a common precursor, useful in pharmaceutical research (Schlosser & Bobbio, 2002).
Radiopharmaceutical Synthesis
- It's also been used in the synthesis of radiopharmaceuticals like 6-18F-fluoro-l-dopa (18F-FDOPA), which is used for evaluating presynaptic dopaminergic function using PET. This involves no-carrier-added nucleophilic synthesis, providing high activities of 18F-FDOPA for clinical investigations (Libert et al., 2013).
X-Ray Crystallography and Structural Analysis
- The compound and its derivatives have been structurally investigated using X-ray crystallography, particularly in the study of benziodoxaborole derivatives, showcasing its application in inorganic chemistry and structural analysis (Nemykin et al., 2011).
Safety and Hazards
将来の方向性
While specific future directions for 6-Fluoro-2-iodopyridin-3-ol are not available, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This suggests potential future research directions in the area of enzymatic or microbial synthesis of pyridine derivatives.
特性
IUPAC Name |
6-fluoro-2-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFTVSCBHZVKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598934 | |
| Record name | 6-Fluoro-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214911-10-1 | |
| Record name | 6-Fluoro-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


